An In-Depth Technical Guide to 5-Chloropyridine-2-sulfonyl chloride: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 5-Chloropyridine-2-sulfonyl chloride: Properties, Reactivity, and Applications
Introduction
5-Chloropyridine-2-sulfonyl chloride is a pivotal heterocyclic building block in modern synthetic chemistry. Characterized by a pyridine ring substituted with a chlorine atom and a highly reactive sulfonyl chloride moiety, this compound serves as a critical intermediate in the development of a wide array of functional molecules.[1] Its significance is particularly pronounced in the pharmaceutical and agrochemical sectors, where the introduction of the chloropyridinylsulfonyl group is a key step in synthesizing complex molecules with desired biological activities.[2] The electrophilic nature of the sulfonyl chloride group, enhanced by the electronic properties of the chloropyridine ring, makes it an exceptionally effective reagent for forming sulfonamides and other sulfur-containing linkages, which are ubiquitous in medicinal chemistry.[2] This guide offers a comprehensive overview of its physical and chemical properties, reactivity, core applications, and essential safety protocols, designed for researchers and professionals in chemical synthesis and drug discovery.
Compound Identification and Structure
Correctly identifying the molecular structure is the foundation of all chemical synthesis and analysis. 5-Chloropyridine-2-sulfonyl chloride is an organosulfur compound featuring a pyridine core.
Caption: 2D Chemical Structure of 5-Chloropyridine-2-sulfonyl chloride.
| Identifier | Value |
| IUPAC Name | 5-chloropyridine-2-sulfonyl chloride |
| CAS Number | 885277-08-7[3] |
| Molecular Formula | C₅H₃Cl₂NO₂S[3] |
| Molecular Weight | 212.05 g/mol [3][4] |
| SMILES | C1=CC(=CN=C1S(=O)(=O)Cl)Cl |
Physical and Chemical Properties
The physical properties of 5-Chloropyridine-2-sulfonyl chloride dictate its handling, storage, and use in reactions. As a highly reactive compound, stringent storage conditions are necessary to maintain its stability and purity.[2][3]
| Property | Value | Source |
| Appearance | White solid | [2] |
| Purity | ≥ 96% (assay) | [2] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C. Cold-chain transportation recommended. | [3] |
| Boiling Point | Data not available in provided search results. | |
| Melting Point | Data not available in provided search results. | |
| Solubility | Soluble in common organic solvents such as Dichloromethane (CH₂Cl₂). | Inferred from[5] |
Reactivity and Mechanistic Insights
The synthetic utility of 5-Chloropyridine-2-sulfonyl chloride is rooted in its high reactivity, which stems from two core structural features:
-
The Sulfonyl Chloride Group (-SO₂Cl): The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, rendering it significantly electron-deficient and thus highly electrophilic. This makes it an excellent target for nucleophilic attack.[2]
-
The 5-Chloropyridine Ring: The pyridine ring is an electron-withdrawing heterocycle, and the presence of an additional chlorine atom at the 5-position further enhances the electrophilicity of the sulfonyl chloride group.[2]
The primary reaction of this compound is with nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages. This reaction is fundamental to its application in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous approved drugs.[6][7] The reaction proceeds via a nucleophilic acyl substitution-type mechanism where the amine attacks the electrophilic sulfur atom, followed by the departure of the chloride leaving group.
Core Application: Synthesis of Sulfonamides
The synthesis of sulfonamides is the most prominent application of 5-Chloropyridine-2-sulfonyl chloride.[2][8] The following protocol provides a reliable, self-validating methodology for this transformation. The causality behind the experimental choices is to facilitate a clean, high-yield reaction by ensuring the amine nucleophile is available to react and the resulting HCl byproduct is neutralized.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
Caption: Workflow for the synthesis of sulfonamides.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂). Add a suitable base, such as triethylamine (TEA, 1.2 equivalents), to the solution. The base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[5]
-
Reaction Setup: Cool the amine solution to 0°C using an ice-water bath. This is a crucial step to control the initial exothermic reaction and prevent potential side reactions.
-
Addition of Sulfonyl Chloride: Dissolve 5-Chloropyridine-2-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the cooled amine solution over 10-15 minutes. A slow, controlled addition is essential for maintaining temperature and ensuring a homogenous reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to 2 hours.[5]
-
Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up: Upon completion, quench the reaction and wash the solution sequentially with dilute hydrochloric acid, a saturated aqueous solution of sodium carbonate (Na₂CO₃), and brine.[5] These washes remove the base, unreacted starting material, and aqueous-soluble byproducts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final sulfonamide product.
Broader Applications in Research and Development
Beyond its primary role in sulfonamide synthesis, 5-Chloropyridine-2-sulfonyl chloride is a versatile reagent with expanding applications:
-
Pharmaceuticals: It is a key building block for synthesizing a variety of pharmaceutical agents, including novel candidates for treating bacterial infections and cancer.[2] The resulting sulfonamide derivatives are explored for a wide range of biological activities.[9][10]
-
Agrochemicals: The compound plays a significant role in creating new herbicides and fungicides, contributing to crop protection and agricultural productivity.[2]
-
Material Science: It is also used in the development of advanced materials, such as specialized polymers and coatings, where its incorporation can modify surface properties.[2]
Safety, Handling, and Storage
Due to its high reactivity and hazardous nature, strict safety protocols must be followed when handling 5-Chloropyridine-2-sulfonyl chloride.
-
Hazard Identification: The compound is classified as corrosive and toxic. It causes severe skin burns and eye damage (H314).[4][11] It is also harmful if swallowed (H302) and can be fatal if it comes into contact with skin or is inhaled (H310 + H330).[12] May cause respiratory irritation (H335).[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13][14] Work should be conducted exclusively in a well-ventilated fume hood.[12]
-
Handling: Avoid breathing vapors or dust.[12] Do not allow the substance to come into contact with eyes, skin, or clothing.[14] After handling, wash hands and any exposed skin thoroughly.[12][13]
-
Storage: Store in a tightly sealed container under an inert atmosphere.[14] For long-term stability, it must be kept in a freezer at temperatures of -20°C or below.[3] The storage area should be dry, well-ventilated, and accessible only to authorized personnel.[12]
References
-
PubChem. (n.d.). 5-Chloropyridine-3-sulfonyl chloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Sulfonamides: Insights from Pyridine-2-sulfonyl Chloride. Retrieved from [Link]
-
IndiaMART. (n.d.). 2 Chloropyridine 5 Sulfonyl Chloride Acid. Retrieved from [Link]
-
Kumar, R. S., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
- Jubilant Ingrevia. (2024).
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